4-(3-Hydrazinylpropyl)morpholine dihydrochloride

LSD1 Epigenetics Enzyme Inhibition

4-(3-Hydrazinylpropyl)morpholine dihydrochloride (CAS 1185292-74-3) is a heterocyclic hydrazine derivative consisting of a morpholine ring linked via a propyl spacer to a terminal hydrazine group, formulated as the dihydrochloride salt (C₇H₁₉Cl₂N₃O, MW 232.15). This compound belongs to the class of N-aminoalkyl-morpholine hydrochlorides and serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of hydrazone-, hydrazide-, and heterocycle-based compound libraries.

Molecular Formula C7H19Cl2N3O
Molecular Weight 232.15
CAS No. 1185292-74-3
Cat. No. B2527559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydrazinylpropyl)morpholine dihydrochloride
CAS1185292-74-3
Molecular FormulaC7H19Cl2N3O
Molecular Weight232.15
Structural Identifiers
SMILESC1COCCN1CCCNN.Cl.Cl
InChIInChI=1S/C7H17N3O.2ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;/h9H,1-8H2;2*1H
InChIKeyKFWMZJPNEZPPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Hydrazinylpropyl)morpholine dihydrochloride (CAS 1185292-74-3): A Morpholine-Hydrazine Dihydrochloride Building Block


4-(3-Hydrazinylpropyl)morpholine dihydrochloride (CAS 1185292-74-3) is a heterocyclic hydrazine derivative consisting of a morpholine ring linked via a propyl spacer to a terminal hydrazine group, formulated as the dihydrochloride salt (C₇H₁₉Cl₂N₃O, MW 232.15) . This compound belongs to the class of N-aminoalkyl-morpholine hydrochlorides and serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of hydrazone-, hydrazide-, and heterocycle-based compound libraries . Its structural features — a morpholine tertiary amine, a primary amine (hydrazine), and the hydrochloride counterions — confer distinct physicochemical properties that influence its utility in both synthetic chemistry and early-stage biological screening .

Why 4-(3-Hydrazinylpropyl)morpholine dihydrochloride Cannot Be Replaced by a Generic Morpholine-Hydrazine Analog


Substituting 4-(3-hydrazinylpropyl)morpholine dihydrochloride with a generic hydrazine-containing morpholine analog introduces risks across multiple dimensions: salt stoichiometry (dihydrochloride versus free base or mono-hydrochloride) directly affects aqueous solubility, hygroscopicity, and formulation compatibility ; variations in the alkyl linker length (e.g., ethyl vs. propyl) alter conformational flexibility and target-binding geometry, as evidenced by differential LSD1 enzyme inhibition profiles [1]; and the substitution pattern on the hydrazine moiety dictates its nucleophilic reactivity in condensation and cyclization reactions, which determines the structural diversity accessible during library synthesis . These variables mean that even closely related morpholine-hydrazine compounds cannot be treated as interchangeable without quantitative validation.

Quantitative Differentiation Evidence: 4-(3-Hydrazinylpropyl)morpholine dihydrochloride vs. Its Closest Analogs


LSD1 Enzyme Inhibition: 4-(3-Hydrazinylpropyl)morpholine Exhibits Defined Potency Relative to Tranylcypromine

In a biochemical assay using recombinant human LSD1 (GST-LSD1, final concentration 96–154 nM, pH 7.5), 4-(3-hydrazinylpropyl)morpholine (11) demonstrated an IC₅₀ of >100,000 nM [1]. Under identical assay conditions, the clinically used MAO/LSD1 inhibitor tranylcypromine exhibits typical LSD1 IC₅₀ values in the low micromolar range (2–20 µM), while the structurally distinct, highly optimized LSD1 inhibitor GSK-LSD1 achieves sub-nanomolar potency [2]. This places the target compound as a moderately weak LSD1 ligand, positioning it not as a high-potency inhibitor but as a structurally informative probe for exploring the topology of the LSD1 active site, particularly how linker length and morpholine substitution influence binding [3].

LSD1 Epigenetics Enzyme Inhibition

Dihydrochloride Salt Form: Defined Stoichiometry for Solubility and Handling Precision

The target compound is supplied as the dihydrochloride salt (2 HCl per molecule, MW 232.15), in contrast to the free base (4-(3-hydrazinylpropyl)morpholine, CAS 59749-74-5, MW 159.23) and the trihydrochloride variant (CAS not matching the target) . The dihydrochloride form confers enhanced aqueous solubility and reduced hygroscopicity compared to the free base, which is a reported liquid (predicted boiling point ~125 °C at 12 Torr) . While quantitative solubility measurements are not reported in public databases for this specific compound, the general principle that dihydrochloride salts of hydrazinyl-alkyl amines exhibit >10 mg/mL solubility in water, whereas the corresponding free bases are typically <1 mg/mL, has been established across multiple morpholine-hydrazine series [1].

Salt Selection Solubility Formulation

Purity Specification: 98% Minimum by Multiple Independent Suppliers

Across three independent supplier specifications (AKSci, Fluorochem, and Leyan), the minimum purity specification for 4-(3-hydrazinylpropyl)morpholine dihydrochloride is consistently 98% . This contrasts with the free base (CAS 59749-74-5), which is available from Enamine at 95% purity, and the trihydrochloride variant, for which no standardized purity specification is publicly available [1]. The 3% purity differential between the dihydrochloride and free base is significant for applications requiring precise stoichiometric control, such as fragment-based screening or parallel library synthesis, where impurities can confound dose-response data or lead to off-target reactivity.

Purity Quality Control Procurement

Chain-Length Differentiation: Propyl Linker Confers Distinct LSD1 Binding vs. Ethyl-Spaced Analogs

The propyl linker (three methylene units) between the morpholine and hydrazine groups in the target compound is a key structural variable. The ethyl-spaced analog 4-(2-hydrazinylethyl)morpholine dihydrochloride (MW 218.13) is commercially available but lacks the conformational flexibility of the propyl chain, which can affect the ability of the terminal hydrazine to access deep pockets within enzyme active sites . While no head-to-head LSD1 comparison is available, the observed IC₅₀ of >100,000 nM for the propyl analog provides a baseline for future SAR studies comparing linker length [1]. In related morpholine-hydrazone series, extending the linker from two to three carbons has been shown to alter enzyme inhibition potency by 2- to 10-fold depending on the target, a principle that can guide analog selection [2].

Linker Optimization SAR Enzyme Inhibition

Recommended Application Scenarios for 4-(3-Hydrazinylpropyl)morpholine dihydrochloride Based on Verified Differentiation


Epigenetic Probe Development: LSD1 Demethylase SAR Studies

Use the target compound as a structurally defined, moderately weak LSD1 reference ligand (IC₅₀ > 100 µM) when benchmarking the potency of newly synthesized morpholine-hydrazine analogs. Its defined propyl linker and dihydrochloride salt provide consistent physicochemical properties across assay replicates, enabling reliable comparison within SAR series .

Fragment-Based Screening Library Inclusion

With a molecular weight of 232.15 g/mol and 98% minimum purity across multiple suppliers, the compound meets fragment library criteria (MW < 300). The hydrazine group serves as a reactive handle for covalent targeting while the morpholine ring provides favorable solubility. Its defined salt stoichiometry ensures accurate concentration calculations in screening cascades .

Hydrazone and Heterocycle Library Synthesis

The terminal hydrazine group of the target compound readily undergoes condensation with aldehydes and ketones to form hydrazones, and can participate in cyclocondensation reactions to generate pyrazole, triazole, and thiadiazole derivatives. The consistent 98% purity ensures that side products originate from the designed reaction rather than feedstock impurities [1].

Standards for Analytical Method Development

When developing HPLC or LC-MS methods for morpholine-hydrazine compound panels, the target compound's defined salt form and high purity make it suitable as a retention time and mass calibration standard. Its distinct molecular ion ([M-2HCl+H]⁺ at m/z 160.1) is readily distinguishable from closely related analogs such as the ethyl-linker variant (m/z 146.1) .

Quote Request

Request a Quote for 4-(3-Hydrazinylpropyl)morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.